molecular formula C18H20FN3O4S B5351889 N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide

カタログ番号 B5351889
分子量: 393.4 g/mol
InChIキー: XXDZHYXOCHJLKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of kinase inhibitors and has been developed by Takeda Pharmaceutical Company Limited.

作用機序

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide acts as a reversible inhibitor of several kinases, including BTK and FLT3. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia. Inhibition of FLT3 has been shown to induce apoptosis of leukemia cells. This compound also inhibits JAK3, which is involved in the signaling pathway of several cytokines, including IL-2, IL-4, and IL-7.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis of cancer cells and reduce inflammation in autoimmune diseases. It also inhibits the production of several cytokines, including IL-2, IL-4, and IFN-γ. In preclinical studies, this compound has shown a favorable safety profile and has not shown any significant toxicity.

実験室実験の利点と制限

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has several advantages for lab experiments, including its potency, selectivity, and favorable safety profile. However, it also has some limitations, including its solubility and bioavailability. These limitations need to be taken into account when designing experiments with this compound.

将来の方向性

There are several future directions for the development of N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Another direction is the investigation of its synergy with other drugs, such as venetoclax, in the treatment of cancer. Additionally, the identification of biomarkers that predict response to this compound could improve patient selection and treatment outcomes. Finally, the development of novel formulations of this compound could improve its solubility and bioavailability.

合成法

The synthesis of N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide involves several steps, including the reaction of 4-(4-methoxyphenylsulfonyl)piperazine with 3-fluoroaniline and the subsequent reaction with 4-carbamoylpiperidine-1-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The synthesis method has been published in a peer-reviewed journal and has been validated by independent research groups.

科学的研究の応用

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against several kinases, including BTK, FLT3, and JAK3. In preclinical studies, this compound has demonstrated efficacy in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. It has also shown synergy with other drugs, such as venetoclax, in the treatment of cancer.

特性

IUPAC Name

N-(3-fluorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-26-16-5-7-17(8-6-16)27(24,25)22-11-9-21(10-12-22)18(23)20-15-4-2-3-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDZHYXOCHJLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。